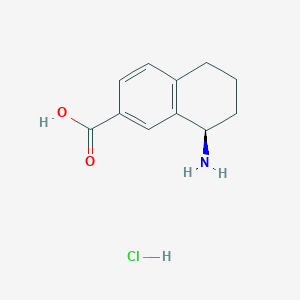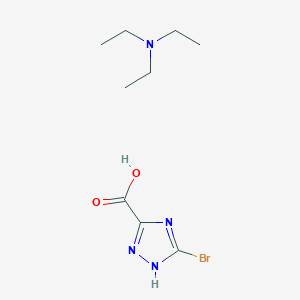
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-MTP, is a pyrimidine-based compound with potential applications in the field of scientific research. It was first synthesized by a group of Japanese scientists in 2001, and since then, it has been studied for its potential applications in various areas of scientific research. 4-MTP is known to be a selective inhibitor of the enzyme monoamine oxidase B (MAO-B). It is also known to have certain biochemical and physiological effects on the body.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has potential applications in the field of scientific research, particularly in the areas of neuroscience, pharmacology, and biochemistry. It is used as a selective inhibitor of the enzyme MAO-B, which is responsible for the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. As a result, this compound can be used to study the effects of monoamine neurotransmitters in the brain. In addition, this compound can also be used to study the effects of other drugs on the brain, as it can inhibit the breakdown of other drugs, such as amphetamine and methamphetamine.
Mecanismo De Acción
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a selective inhibitor of the enzyme MAO-B. MAO-B is an enzyme that is responsible for the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. This compound binds to the active site of the enzyme and prevents it from breaking down these neurotransmitters. As a result, the levels of these neurotransmitters in the brain are increased, which can have a variety of effects, depending on the neurotransmitter.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects on the body. It has been found to have a variety of effects, depending on the neurotransmitter it is affecting. For example, it has been found to increase the levels of dopamine in the brain, which can lead to increased alertness, improved mood, and increased motivation. It has also been found to increase the levels of serotonin in the brain, which can lead to improved sleep quality and decreased anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is a selective inhibitor of the enzyme MAO-B, which means that it can be used to study the effects of monoamine neurotransmitters on the brain without affecting other enzymes. In addition, this compound is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. However, one of the main limitations of this compound is that it can only be used in laboratory experiments and not in clinical trials, as it has not been approved for use in humans.
Direcciones Futuras
There are a number of potential future directions for 4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential direction is to study the effects of this compound on other neurotransmitters, such as glutamate and GABA. In addition, this compound could also be studied for its potential therapeutic applications, such as the treatment of depression and anxiety. Finally, this compound could also be studied for its potential use as a drug delivery system, as it has been found to be able to cross the blood-brain barrier.
Métodos De Síntesis
4-(4-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is synthesized in a two-step process, which starts with the synthesis of the 4-methoxyphenyl-6-trimethoxyphenylpyrimidine intermediate. This intermediate is synthesized by the condensation of 4-methoxyphenyl magnesium bromide and 3,4,5-trimethoxyphenylacetaldehyde in the presence of a base, such as sodium ethoxide. The intermediate is then reacted with aniline to form this compound.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-14-7-5-12(6-8-14)15-11-16(23-20(21)22-15)13-9-17(25-2)19(27-4)18(10-13)26-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQMOLWJHBKCMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethanol dihydrochloride, 95%](/img/structure/B6291651.png)
![(3S,3aR,6S,6aR)-6-Aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%](/img/structure/B6291657.png)
![1-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid hydrochloride, 95%](/img/structure/B6291661.png)

![2-Azaspiro[3.3]heptan-5-one hydrochloride](/img/structure/B6291672.png)




![6-[(6-Methoxy-3-pyridyl)methyl]-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B6291729.png)